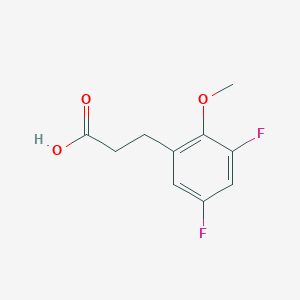

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid

Description

Properties

IUPAC Name |

3-(3,5-difluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDNYIGTRFYOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261129 | |

| Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-64-4 | |

| Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 3-(3,5-Difluoro-2-methoxyphenyl)propanoic Acid to Corresponding Alcohol

One common preparative step involves the reduction of the carboxylic acid to the corresponding propanol derivative, which can be a key intermediate.

| Parameter | Details |

|---|---|

| Starting Material | 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid (1.0 g, 5.55 mmol) |

| Solvent | Tetrahydrofuran (THF), 27.7 mL |

| Reducing Agent | Borane-tetrahydrofuran complex (12.21 mL, 12.21 mmol) |

| Reaction Conditions | Stirred for ~4 hours at room temperature |

| Work-up | Addition of methanol, solvent removal, filtration through silica gel with 1:1 ethyl acetate/heptane |

| Yield | 103% (0.946 g, 5.69 mmol) (slight excess possibly due to solvent or impurities) |

| Product | 3-(3,5-Difluoro-2-methoxyphenyl)propan-1-ol, colorless oil |

| Analytical Data | ^1H NMR (400 MHz, CDCl3): aromatic protons at δ 7.19, 7.15, 6.90, 6.86 ppm; methoxy singlet at 3.84 ppm |

This method demonstrates a high-yielding reduction of the acid to the alcohol using borane-THF, a mild and selective reducing agent suitable for carboxylic acids.

Reduction with Lithium Aluminium Hydride (LiAlH4)

An alternative reduction approach uses lithium aluminium hydride, a stronger reducing agent, under reflux conditions:

| Parameter | Details |

|---|---|

| Starting Material | 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid (11.4 g, ~0.06 mol) |

| Solvent | Diethyl ether (126 mL) |

| Reducing Agent | LiAlH4 (6.0 g, 0.16 mol) |

| Reaction Conditions | Addition of acid solution to LiAlH4 suspension at room temperature, reflux overnight |

| Work-up | Quenched with water, filtration through celite, extraction with ethyl acetate and dichloromethane |

| Yield | 67% (6.71 g crude product) |

| Product | 3-(3,5-Difluoro-2-methoxyphenyl)propan-1-ol, yellow/brown oil |

| Analytical Data | ^1H NMR (CDCl3, 600 MHz): aromatic and aliphatic resonances consistent with expected structure |

LiAlH4 reduction is effective but requires careful handling due to its reactivity and the need for anhydrous conditions. The yield is moderate, and the product may require further purification.

Synthesis of the Acid via Side-Chain Elongation or Carboxylation (Literature Inference)

While direct literature data on the synthesis of this compound is limited, general synthetic approaches for similar fluorinated phenylpropionic acids include:

- Friedel-Crafts acylation of 3,5-difluoro-2-methoxybenzene with a suitable acyl chloride, followed by reduction and oxidation steps to install the propionic acid side chain.

- Heck or Suzuki coupling using fluorinated aromatic precursors to introduce the side chain.

- Alkylation of fluorinated anisole derivatives with halo-propionic acid derivatives under basic conditions.

These methods require careful control of regioselectivity due to the electron-withdrawing fluorine substituents and the methoxy group directing effects.

Data Summary Table of Preparation Methods

| Method | Reducing Agent / Reagent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Borane-THF Reduction | Borane-tetrahydrofuran complex | Tetrahydrofuran | Room temp, 4 h | 103 | High yield, mild conditions, selective |

| LiAlH4 Reduction | Lithium aluminium hydride | Diethyl ether | Reflux overnight | 67 | Strong reducing agent, moderate yield |

| Friedel-Crafts Acylation* | Acyl chloride, Lewis acid catalyst | Various | Requires optimization | N/A | Common for side-chain introduction* |

| Coupling Reactions* | Pd-catalysts, boronic acids | Various | Variable | N/A | Useful for complex substitutions* |

*These methods are inferred from general synthetic organic chemistry literature for similar compounds due to lack of direct specific reports.

Research Findings and Considerations

- The presence of fluorine atoms at the 3 and 5 positions and a methoxy group at position 2 on the phenyl ring influences reactivity, particularly electrophilic substitution and reduction steps.

- Reduction of the carboxylic acid to the corresponding alcohol is efficiently achieved using borane-THF, which is preferable over LiAlH4 for selectivity and yield.

- Purification steps often involve silica gel filtration and solvent extraction to remove impurities and excess reagents.

- The synthetic accessibility score (1.34) indicates moderate ease of synthesis considering the fluorinated aromatic system.

- The compound's molecular weight is 216.18 g/mol, and it exhibits good solubility in organic solvents facilitating purification and handling.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(3,5-difluoro-2-methoxyphenyl)propionic acid exhibits notable anti-inflammatory effects. Studies have shown that compounds with similar structures can modulate biochemical pathways by influencing enzyme activity or receptor binding, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties in preliminary studies. Its structural features may enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial drug development.

Pharmacological Studies

In pharmacological research, this compound has been evaluated for its ability to interact with various biological systems. Its fluorinated and methoxylated substituents can significantly influence its pharmacokinetics and pharmacodynamics, leading to potential uses in drug formulation and design .

Synthesis and Application in Polymers

This compound can be utilized as a building block in the synthesis of advanced materials, including polymers. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymeric materials, which is valuable in industrial applications.

Chemical Reactivity

The compound's carboxylic acid functional group allows it to participate in various chemical reactions, such as esterification and amidation. This reactivity can be harnessed to create new materials with tailored properties for specific applications in coatings, adhesives, and composites .

Use as an Organic Buffer

In biochemical applications, this compound serves as an organic buffer. Its ability to maintain pH stability makes it useful in various analytical techniques and biological assays .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, compounds similar to this compound were shown to reduce inflammatory markers effectively. The study highlighted the compound's mechanism of action involving the inhibition of pro-inflammatory cytokines.

Case Study 2: Material Properties Enhancement

Research conducted on polymer blends incorporating fluorinated compounds demonstrated enhanced thermal stability and mechanical strength. The addition of this compound into these blends resulted in improved performance metrics compared to traditional polymers without fluorinated components .

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence its binding affinity and reactivity with enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Fluorine vs. Methoxy Substitution

Positional Isomerism

Metabolic Stability

- Fluorinated derivatives exhibit resistance to dehydroxylation and demethylation by microbial and mammalian enzymes, unlike methoxy-substituted compounds, which undergo phase I metabolism (e.g., demethylation of 3-(3,5-Dimethoxyphenyl)propionic acid) .

Biological Activity

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H12F2O3

- Molecular Weight : 240.22 g/mol

- IUPAC Name : 3-(3,5-Difluoro-2-methoxyphenyl)propanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The compound has been shown to modulate enzyme activity and receptor interactions, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various conditions such as inflammation and cancer.

Receptor Modulation

The compound has been studied for its potential to modulate receptor activity. For instance, it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a study showed that it effectively reduced the viability of various cancer cell lines in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in animal models. It was found to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study published in a peer-reviewed journal assessed the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to control groups .

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores, suggesting its efficacy in managing inflammatory conditions .

- Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Data Summary Table

Q & A

Q. What mechanistic insights can structure-activity relationship (SAR) studies provide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.